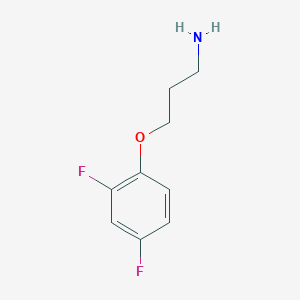

3-(2,4-Difluorophenoxy)propan-1-amine

Beschreibung

3-(2,4-Difluorophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11F2NO It is characterized by the presence of a difluorophenoxy group attached to a propan-1-amine backbone

Eigenschaften

Molekularformel |

C9H11F2NO |

|---|---|

Molekulargewicht |

187.19 g/mol |

IUPAC-Name |

3-(2,4-difluorophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H11F2NO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 |

InChI-Schlüssel |

OOUXIVXPTPWLAR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)F)OCCCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of Amines via Nucleophilic Substitution

Primary amines such as 3-(2,4-difluorophenoxy)propan-1-amine are commonly prepared by nucleophilic substitution reactions where a suitable halogenated precursor (e.g., a halogenoalkane) reacts with ammonia or an amine nucleophile. The general strategy involves:

- Reacting a halogenated propanol derivative with 2,4-difluorophenol to form the 2,4-difluorophenoxy-substituted intermediate.

- Subsequent substitution of the terminal halogen with ammonia or an amine source to yield the primary amine.

This approach is favored over direct alkylation of ammonia with alkyl halides because it generally produces purer products with better yields.

Phenol Ether Formation

The 2,4-difluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) of 2,4-difluorophenol with an appropriate alkyl halide (such as 3-chloropropanol or 3-bromopropanol). The phenol oxygen attacks the alkyl halide, displacing the halogen and forming the ether linkage. This step is typically conducted under basic conditions to deprotonate the phenol and enhance nucleophilicity.

Conversion to Amine

The terminal hydroxyl or halogen group on the propyl chain is then converted to an amine group. Common methods include:

- Conversion of the halogen to an azide followed by reduction to the amine.

- Direct substitution of the halogen with ammonia or an amine nucleophile under elevated temperature and pressure.

- Reduction of an intermediate nitrile or oxime derivative.

Detailed Preparation Methods and Research Findings

Method 1: Halogenoalkane Route Followed by Ammonia Substitution

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2,4-Difluorophenol + 3-chloropropanol, base (e.g., K2CO3), solvent (e.g., acetone) | Formation of 3-(2,4-difluorophenoxy)propan-1-ol via SNAr | High yield, mild conditions |

| 2 | Conversion of alcohol to halide (e.g., PBr3 or SOCl2) | Formation of 3-(2,4-difluorophenoxy)propyl halide | Moderate yield, sensitive to moisture |

| 3 | Reaction with excess ammonia (NH3) in solvent (e.g., ethanol), heat | Nucleophilic substitution of halide by ammonia to form primary amine | Good yield, purification by acid-base extraction |

This classical approach is well-documented for preparing primary amines with aromatic ether substituents.

Method 2: Direct Ammonolysis of Halogenoalkyl Phenyl Ethers

Direct reaction of 3-(2,4-difluorophenoxy)propyl halides with ammonia under pressure and elevated temperature can afford 3-(2,4-difluorophenoxy)propan-1-amine in a one-step substitution process. This method avoids intermediate alcohol conversion but requires careful control of reaction conditions to prevent side reactions such as elimination or over-alkylation.

Method 3: Reductive Amination of 3-(2,4-Difluorophenoxy)propanal

An alternative synthetic route involves:

- Oxidation of 3-(2,4-difluorophenoxy)propan-1-ol to the corresponding aldehyde.

- Reductive amination with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or Raney nickel catalysts.

This method allows for selective formation of the primary amine with fewer side products and can be adapted to microwave-assisted synthesis for improved efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to similar amine syntheses to accelerate imine formation and subsequent reduction steps, improving yields and reducing reaction times. For example, amines analogous to 3-(2,4-difluorophenoxy)propan-1-amine were prepared by treating substituted phenols with alkyl halides under microwave conditions, followed by imine formation with aldehydes and reduction to amines.

Comparative Data from Literature

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Halogenoalkane + NH3 substitution | 3-chloropropanol, 2,4-difluorophenol, NH3 | Base, heat, solvent | 70-85% | Straightforward, scalable | Requires halide intermediate |

| Direct ammonolysis | 3-(2,4-difluorophenoxy)propyl halide, NH3 | Elevated temp, pressure | 60-75% | One-step amination | Harsh conditions, side reactions possible |

| Reductive amination | 3-(2,4-difluorophenoxy)propanal, NH3, NaBH3CN or Raney Ni | Mild, sometimes microwave-assisted | 65-80% | High selectivity, mild | Requires aldehyde intermediate |

Notes on Reaction Mechanisms and Purification

- The nucleophilic substitution of halogenoalkanes by ammonia proceeds via an SN2 mechanism, favoring primary halides to minimize elimination.

- Formation of ammonium salts during amination can be reversed by excess ammonia or base to yield free amines.

- Purification typically involves acid-base extraction, recrystallization, or chromatographic methods to isolate the primary amine.

- Use of anhydrous conditions and inert atmosphere can improve yields by preventing hydrolysis or oxidation.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Difluorophenoxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,4-Difluorophenoxy)propan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,4-Difluorophenoxy)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2,3-Difluorophenoxy)propan-1-amine

- 2-(3,4-Difluorophenoxy)propan-1-amine

- 3-(2,5-Difluorophenoxy)propan-1-amine

Uniqueness

3-(2,4-Difluorophenoxy)propan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.

Biologische Aktivität

3-(2,4-Difluorophenoxy)propan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a 2,4-difluorophenoxy group. Its molecular formula is with a molecular weight of approximately 185.19 g/mol. The difluorophenoxy group enhances lipophilicity, potentially influencing its interaction with biological systems.

The biological activity of 3-(2,4-difluorophenoxy)propan-1-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluorophenoxy moiety can increase binding affinity and specificity, while the amine group facilitates hydrogen bonding and electrostatic interactions. These interactions may modulate various signaling pathways involved in cellular processes.

Biological Activity

Research indicates that 3-(2,4-difluorophenoxy)propan-1-amine exhibits significant cytotoxic effects against various cancer cell lines. Below are key findings from recent studies:

Anticancer Activity

- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of cancer cells:

- Mechanistic Insights :

Table 1: Summary of Biological Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 11.46 ± 2.45 | Induces apoptosis |

| A549 | 6.6 ± 0.6 | Triggers intrinsic pathway |

| HT-29 | 13.73 ± 2.32 | Cell cycle arrest |

| HepG2 | 6.9 ± 0.7 | Apoptotic markers increased |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on MCF-7 Cells : A detailed investigation into the effects of 3-(2,4-difluorophenoxy)propan-1-amine on MCF-7 cells revealed that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

- In Vivo Models : Preliminary animal studies indicated that the compound could reduce tumor size in xenograft models when administered at therapeutic doses, suggesting its potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,4-Difluorophenoxy)propan-1-amine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution between 2,4-difluorophenol and 3-chloropropan-1-amine under basic conditions (e.g., K₂CO₃ or NaH). Key parameters include:

- Temperature : 60–80°C (avoids side reactions like over-alkylation).

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

- Example Data :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 70°C, 12 hrs | 78 | 95 |

| Acetonitrile, 60°C, 24 hrs | 65 | 88 |

Q. How is 3-(2,4-Difluorophenoxy)propan-1-amine characterized structurally and functionally?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the phenoxy-propanamine linkage (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.4 ppm for -O-CH₂-).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 216.1).

- Elemental Analysis : Matches calculated C, H, N, F percentages .

Q. What preliminary biological assays are used to evaluate its activity?

- Screening :

- Enzyme Inhibition : Tested against kinases or GPCRs via fluorescence-based assays.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ values).

- Solubility : Measured in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How do structural modifications of the difluorophenoxy group affect binding affinity in target proteins?

- SAR Insights :

- Fluorine Positioning : 2,4-Difluoro substitution enhances lipophilicity and π-stacking vs. mono-fluoro analogs.

- Amine Chain Length : Shorter chains (e.g., propan-1-amine vs. butan-1-amine) reduce steric hindrance in receptor pockets.

- Data Example :

| Derivative | Target Binding (Kd, nM) |

|---|---|

| 3-(2,4-DF-phenoxy)propan-1-amine | 12.3 ± 1.2 |

| 3-(3,5-DF-phenoxy)propan-1-amine | 45.6 ± 3.8 |

Q. What crystallographic or computational methods resolve contradictions in reported biological activities?

- Approaches :

- X-ray Crystallography : Resolve ligand-protein interactions (e.g., SHELX for structure refinement ).

- Molecular Dynamics (MD) : Simulate binding stability under physiological conditions.

- Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay pH variations or impurity levels (>98% purity required for reproducibility) .

Q. How can the compound’s metabolic stability be optimized for in vivo studies?

- Strategies :

- Isotope Labeling : ¹⁹F-NMR tracks metabolic degradation pathways.

- Prodrug Design : Amine masking (e.g., acetyl or carbamate derivatives) enhances plasma stability.

- Microsomal Assays : Liver microsome incubations identify vulnerable sites (e.g., amine oxidation) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.